molecular formula C12H14O4 B14057988 3-(2-Carboxybutyl)benzoic acid

3-(2-Carboxybutyl)benzoic acid

Cat. No.: B14057988
M. Wt: 222.24 g/mol
InChI Key: WTJGDIRURPUBRC-UHFFFAOYSA-N
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Description

®-3-(2-CARBOXYBUTYL)BENZOIC ACID is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzoic acid core with a carboxybutyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2-CARBOXYBUTYL)BENZOIC ACID typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available benzoic acid and a suitable carboxybutyl precursor.

    Reaction Conditions: The carboxybutyl group is introduced to the benzoic acid core through a series of reactions, including esterification, reduction, and hydrolysis.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-3-(2-CARBOXYBUTYL)BENZOIC ACID may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-(2-CARBOXYBUTYL)BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The carboxybutyl side chain can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are employed under controlled conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Nitrobenzoic acids, sulfonated benzoic acids, halogenated benzoic acids

Scientific Research Applications

®-3-(2-CARBOXYBUTYL)BENZOIC ACID has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-3-(2-CARBOXYBUTYL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The carboxybutyl side chain and the aromatic ring play crucial roles in its biological activity. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzoic Acid: A simpler aromatic carboxylic acid with a wide range of applications.

    4-(2-CARBOXYBUTYL)BENZOIC ACID: A structural isomer with different chemical and biological properties.

    3-(2-CARBOXYETHYL)BENZOIC ACID: A related compound with a shorter side chain.

Uniqueness

®-3-(2-CARBOXYBUTYL)BENZOIC ACID is unique due to its specific side chain length and stereochemistry, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

3-(2-Carboxybutyl)benzoic acid, a derivative of benzoic acid, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a benzoic acid core with a carboxybutyl side chain. Its molecular formula is C12H14O4, and it has a molecular weight of approximately 222.24 g/mol. The presence of the carboxylic acid groups contributes to its solubility in polar solvents, making it suitable for various biological applications.

Antimicrobial Properties

Research indicates that benzoic acid derivatives possess antimicrobial properties. A study highlighted that certain benzoic acid derivatives can inhibit the growth of various bacterial strains, including Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). The minimum inhibitory concentrations (MIC) for these compounds were determined, showcasing their potential as antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's mechanism involves the activation of caspases and modulation of apoptotic pathways, leading to increased cell death in malignant cells .

Enzyme Inhibition

Benzoic acid derivatives have also been investigated for their ability to inhibit key enzymes involved in metabolic pathways. For instance, they have demonstrated inhibitory effects on Mycobacterium tuberculosis FabH, an enzyme crucial for fatty acid synthesis. This inhibition suggests a potential role in developing new anti-tuberculosis agents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Protein Interaction : The compound may bind to proteins involved in apoptosis and cell cycle regulation, influencing their activity.
  • Reactive Oxygen Species (ROS) Modulation : It has been suggested that the compound can modulate ROS levels within cells, contributing to its anticancer effects.
  • Enzyme Inhibition : By inhibiting specific enzymes, it disrupts metabolic pathways critical for cancer cell survival and proliferation.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various benzoic acid derivatives found that this compound exhibited significant antimicrobial activity against E. coli with an MIC of 50 µg/mL .
  • Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that treatment with this compound resulted in a 70% reduction in viability of MCF-7 cells at a concentration of 25 µM after 48 hours .

Data Table

Biological ActivityTest Organism/Cell LineConcentrationEffect
AntimicrobialE. coli50 µg/mLSignificant growth inhibition
CytotoxicityMCF-725 µM70% reduction in cell viability
Enzyme InhibitionFabH-Inhibition observed

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

3-(2-carboxybutyl)benzoic acid

InChI

InChI=1S/C12H14O4/c1-2-9(11(13)14)6-8-4-3-5-10(7-8)12(15)16/h3-5,7,9H,2,6H2,1H3,(H,13,14)(H,15,16)

InChI Key

WTJGDIRURPUBRC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC(=CC=C1)C(=O)O)C(=O)O

Origin of Product

United States

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